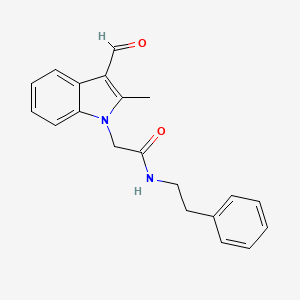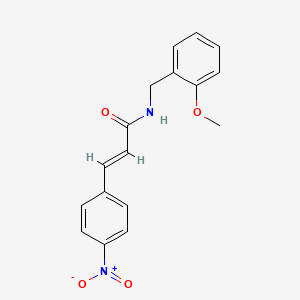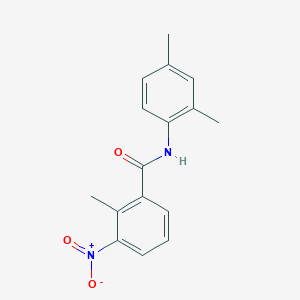![molecular formula C21H25N3O4 B5695630 3-{2-[2-(benzyloxy)benzylidene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide](/img/structure/B5695630.png)
3-{2-[2-(benzyloxy)benzylidene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-[2-(benzyloxy)benzylidene]hydrazino}-N-(3-methoxypropyl)-3-oxopropanamide, commonly known as BPHA, is a compound that has gained attention in the field of scientific research due to its potential applications in various areas.
作用機序
The mechanism of action of BPHA is not fully understood, but it is believed to involve the inhibition of certain enzymes, leading to the induction of apoptosis in cancer cells and the inhibition of bacterial and fungal growth.
Biochemical and Physiological Effects
BPHA has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of bacterial and fungal growth, and the inhibition of certain enzymes. Additionally, BPHA has been shown to have low toxicity, making it a potential candidate for further development.
実験室実験の利点と制限
One advantage of BPHA for lab experiments is its low toxicity, making it a safer alternative to other compounds. However, one limitation is that its mechanism of action is not fully understood, making it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on BPHA, including further studies on its mechanism of action, the development of new cancer treatments based on its ability to induce apoptosis in cancer cells, and the development of new antibiotics based on its ability to inhibit bacterial and fungal growth. Additionally, further studies are needed to determine the optimal dosage and administration of BPHA for its potential use in various applications.
Conclusion
In conclusion, BPHA is a compound that has gained attention in the field of scientific research due to its potential applications in various areas. Its low toxicity, potential for inducing apoptosis in cancer cells, and ability to inhibit bacterial and fungal growth make it a promising candidate for further development. However, further studies are needed to fully understand its mechanism of action and determine its optimal use in various applications.
合成法
The synthesis of BPHA involves the reaction of 2-(benzyloxy)benzaldehyde and hydrazine hydrate, followed by the addition of 3-methoxypropylamine and then the condensation with 3-oxopentanedioic acid. The final product is obtained through purification by column chromatography.
科学的研究の応用
BPHA has been studied for its potential applications in various areas of scientific research, including cancer treatment, antimicrobial activity, and enzyme inhibition. In cancer treatment, BPHA has been shown to induce apoptosis in cancer cells, making it a potential candidate for chemotherapy. In antimicrobial activity, BPHA has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for the development of new antibiotics. In enzyme inhibition, BPHA has been shown to inhibit the activity of certain enzymes, making it a potential candidate for the treatment of enzyme-related diseases.
特性
IUPAC Name |
N-(3-methoxypropyl)-N'-[(E)-(2-phenylmethoxyphenyl)methylideneamino]propanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-27-13-7-12-22-20(25)14-21(26)24-23-15-18-10-5-6-11-19(18)28-16-17-8-3-2-4-9-17/h2-6,8-11,15H,7,12-14,16H2,1H3,(H,22,25)(H,24,26)/b23-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETDIZGZJPYUDH-HZHRSRAPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CC(=O)NN=CC1=CC=CC=C1OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)CC(=O)N/N=C/C1=CC=CC=C1OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxypropyl)-N'-[(E)-(2-phenylmethoxyphenyl)methylideneamino]propanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-acetylphenyl)-2-[(1-allyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5695547.png)


![N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-pyrrolidinecarboxamide](/img/structure/B5695574.png)
![N-(2-methoxyphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5695580.png)
![2-(3,4-dichlorophenyl)-N'-[(4-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5695588.png)
![1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl N'-[1-(5-bromo-2-thienyl)ethylidene]hydrazonothiocarbamate acetate](/img/structure/B5695596.png)



![N-[1,1-bis(trifluoromethyl)propyl]-N'-(2-methylphenyl)urea](/img/structure/B5695620.png)


![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B5695646.png)